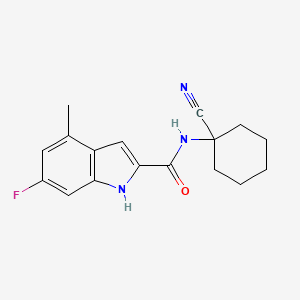
N-(1-Cyanocyclohexyl)-6-fluoro-4-methyl-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocyclohexyl)-6-fluoro-4-methyl-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a cyano group attached to a cyclohexyl ring, a fluorine atom at the 6th position, and a carboxamide group at the 2nd position of the indole ring. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of N-(1-Cyanocyclohexyl)-6-fluoro-4-methyl-1H-indole-2-carboxamide can be achieved through several synthetic routes. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . Another approach involves the use of multicomponent reactions, such as the Ugi four-component reaction, which allows for the efficient formation of complex organic molecules in a single synthetic transformation .
Análisis De Reacciones Químicas
N-(1-Cyanocyclohexyl)-6-fluoro-4-methyl-1H-indole-2-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines .
Aplicaciones Científicas De Investigación
N-(1-Cyanocyclohexyl)-6-fluoro-4-methyl-1H-indole-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology, it is studied for its potential as a bioactive molecule with applications in drug discovery and development. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Additionally, this compound has industrial applications in the synthesis of fine chemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of N-(1-Cyanocyclohexyl)-6-fluoro-4-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group and the indole ring play crucial roles in its bioactivity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .
Comparación Con Compuestos Similares
N-(1-Cyanocyclohexyl)-6-fluoro-4-methyl-1H-indole-2-carboxamide can be compared with other similar compounds, such as 1-cyanocyclohexaneacetic acid and 4-cyanopentanoic acid. These compounds share structural similarities, such as the presence of a cyano group and a cyclohexyl or pentanoic acid moiety. this compound is unique due to the presence of the indole ring and the fluorine atom, which contribute to its distinct chemical and biological properties .
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-6-fluoro-4-methyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c1-11-7-12(18)8-14-13(11)9-15(20-14)16(22)21-17(10-19)5-3-2-4-6-17/h7-9,20H,2-6H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTMPKXRRQBINQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=C(N2)C(=O)NC3(CCCCC3)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













